molecular formula C13H14IN3O3 B6118992 N-(2,5-dimethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B6118992
M. Wt: 387.17 g/mol
InChI Key: ACZJKPDXEKQFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, commonly known as DIPT, is a chemical compound that has been studied for its potential applications in scientific research. DIPT is a member of the phenethylamine family of compounds and is structurally related to other psychoactive substances such as mescaline and 2C-B.

Mechanism of Action

The exact mechanism of action of DIPT is not well understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist such as LSD. DIPT may also affect other neurotransmitter systems, such as the dopamine and histamine systems, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DIPT has been shown to have psychoactive effects in humans, including changes in perception, mood, and thought processes. These effects are thought to be mediated by its activity at the 5-HT2A receptor, as well as its effects on other neurotransmitter systems. DIPT has also been shown to have effects on heart rate and blood pressure, although the exact nature of these effects is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using DIPT in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using DIPT is its psychoactive effects, which could confound the results of experiments if not carefully controlled for. Additionally, the potential for off-target effects at other neurotransmitter systems could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on DIPT. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. Finally, further research is needed to better understand the mechanism of action of DIPT, as well as its effects on other neurotransmitter systems.

Synthesis Methods

DIPT can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenethylamine with 4-iodo-1H-pyrazole-1-acetic acid or the reaction of 2,5-dimethoxybenzaldehyde with 4-iodo-1H-pyrazole-1-acetonitrile. The resulting compound is a white crystalline powder that is soluble in most organic solvents.

Scientific Research Applications

DIPT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DIPT has also been shown to have activity at other serotonin receptor subtypes, as well as at the dopamine D2 and histamine H1 receptors.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O3/c1-19-10-3-4-12(20-2)11(5-10)16-13(18)8-17-7-9(14)6-15-17/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZJKPDXEKQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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